molecular formula C9H13N2Na2O15P3 B7957290 Uridine-5'-triphosphate disodium salt

Uridine-5'-triphosphate disodium salt

Cat. No.: B7957290
M. Wt: 528.10 g/mol
InChI Key: JFXKPFPIFSFLOU-WFIJOQBCSA-L
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Description

Uridine-5'-triphosphate disodium salt (UTP-Na₂) is a pyrimidine nucleotide critical in RNA biosynthesis, serving as a direct precursor during transcription . Structurally, it consists of a uridine base linked to a triphosphate group, with two sodium counterions stabilizing the molecule. Beyond its role in nucleic acid synthesis, UTP-Na₂ acts as an extracellular signaling molecule via P2Y receptors, particularly P2Y₂ and P2Y₄ subtypes, influencing processes such as vasodilation, mucus secretion, and cellular calcium mobilization . Its trisodium salt counterpart (UTP-Na₃) is also widely used, differing primarily in solubility and ion pairing .

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXKPFPIFSFLOU-WFIJOQBCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2Na2O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Uridine Monophosphate

The most common route to UTP-Na₂ involves the phosphorylation of uridine-5'-monophosphate (UMP). In a method adapted from a patent detailing dinucleotide synthesis, UMP is activated using carbonyldiimidazole (CDI) or diphenyl phosphochloridate (DPPC) in a polar aprotic solvent such as dimethylformamide (DMF) or trimethyl phosphate. The activated UMP intermediate is subsequently reacted with pyrophosphate (PPi) or pyrophosphoryl chloride (PCl₃O₃) to form the triphosphate moiety. For example:

  • Example 3A (Patent EP1012154) : Uridine-5'-triphosphate (UTP) is synthesized by reacting UMP with phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C, followed by the addition of tributylammonium pyrophosphate. The reaction proceeds via a two-step mechanism: initial activation of UMP’s phosphate group, followed by nucleophilic attack by pyrophosphate.

Direct Phosphorylation of Uridine

An alternative approach bypasses UMP by directly phosphorylating uridine. This method, described in Example 5 of the same patent, employs phosphorus oxychloride and pyrophosphate in a one-pot reaction. The uridine is dissolved in a hydrophobic amine (e.g., triethylamine) to stabilize the intermediate, with pyrophosphate introduced to form the triphosphate chain. While this method reduces synthetic steps, it requires stringent temperature control (−10°C to 0°C) to prevent side reactions such as hydrolysis or over-phosphorylation.

Use of Activating Agents

A study from the Journal of Medicinal Chemistry highlights the role of activating agents in improving yield and selectivity. For instance, 1,8-bis(dimethylamino)naphthalene (Proton Sponge) is used to scavenge HCl generated during phosphorylation, preventing acid-catalyzed degradation of the nucleotide. The optimized procedure achieves a 75–85% yield of UTP by maintaining a pH-neutral environment and using excess pyrophosphate (4:1 molar ratio relative to UMP).

Purification and Isolation

Ion-Exchange Chromatography

Crude UTP mixtures are typically purified using anion-exchange chromatography. The tribasic nature of UTP allows for selective binding to diethylaminoethyl (DEAE) Sephadex resins. Elution with a linear gradient of triethylammonium bicarbonate (TEAB, 0.1–1.0 M) separates UTP from unreacted UMP, pyrophosphate, and byproducts. The trisodium salt form is often isolated initially, followed by ion exchange to replace Na⁺ with H⁺ and subsequent neutralization with NaOH to yield the disodium salt.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are critical for assessing purity. A method described by MP Biomedicals uses a Zorbax SB-Aq column with a tetrabutylammonium phosphate (TBAP)-acetonitrile mobile phase (5 mM TBAP, pH 7.0). UTP-Na₂ elutes at ~7.9 minutes under these conditions, with UV detection at 254 nm confirming >98% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : UTP-Na₂ exhibits characteristic peaks at δ 7.93 (d, J = 7.9 Hz, H-6), 6.02–5.91 (m, ribose H-1'), and 4.42–4.16 (m, ribose H-2'–H-5').

  • ³¹P NMR : Three distinct phosphorus environments are observed: α-P at δ −11.5 ppm, β-P at δ −23.2 ppm, and γ-P at δ −5.8 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₁₃N₂Na₂O₁₅P₃ (calculated m/z: 550.09 [M−H]⁻). Deviations >0.001 Da indicate impurities such as residual pyrophosphate or incompletely substituted sodium ions.

Solubility and Stability

UTP-Na₂ is highly soluble in water (>100 mg/mL) but degrades in acidic (pH < 4) or alkaline (pH > 9) conditions. Lyophilization in the presence of EDTA (0.1 mM) enhances stability, with <5% decomposition after 12 months at −20°C.

Industrial-Scale Production Considerations

Large-scale synthesis of UTP-Na₂ prioritizes cost-effectiveness and reproducibility. The UMP phosphorylation route is favored due to its high yield and compatibility with continuous-flow reactors. Critical parameters include:

  • Temperature Control : Maintaining 0–5°C during phosphorylation prevents exothermic side reactions.

  • Reagent Purity : Pyrophosphate must be ≥99% pure to avoid competing reactions with phosphate contaminants.

  • Regulatory Compliance : USP-NF guidelines require residual solvent levels (e.g., DMF) to be <880 ppm .

Scientific Research Applications

Role in RNA Synthesis

UTP is a fundamental substrate for RNA polymerases during transcription. It is essential for synthesizing RNA from DNA templates, making it vital in molecular biology and genetic engineering.

  • RNA Polymerase Activity : UTP is used in in vitro transcription systems to produce RNA for various applications, including the generation of mRNA for therapeutic use and the synthesis of ribozymes and RNA probes .

Purinergic Signaling

UTP acts as a dual agonist for purinergic receptors, specifically P2Y2 and P2Y4 receptors, which are involved in numerous physiological processes.

  • Cell Proliferation : Studies have shown that UTP promotes the proliferation of pancreatic cancer cells (PANC-1), indicating its potential role in cancer research . The effective concentration (EC50) for this stimulation was found to be approximately 13.1 µM .
  • Vasoconstriction and Vasodilation : UTP has been demonstrated to induce vasoconstriction in isolated coronary arteries, as well as vasodilatory effects on skeletal muscle cells under diabetic conditions, suggesting its importance in cardiovascular research .

Neurological Applications

UTP has been implicated in neurobiology, particularly concerning nerve injury and repair mechanisms.

  • Schwann Cell Migration : UTP promotes the migration of Schwann cells through the activation of matrix metalloproteinase-2. This process is crucial for nerve regeneration after injury, as Schwann cells play a key role in repairing damaged nerves .
  • Astrocyte Activation : Research indicates that UTP may influence astrocyte behavior, which is significant for understanding neuroinflammatory responses and potential treatments for neurodegenerative diseases .

Immune Response Modulation

Recent studies have explored UTP's effects on immune responses.

  • Leishmania Resistance : Intralesional treatment with UTP has been shown to enhance resistance to Leishmania infection by boosting Th1 immune responses and increasing reactive oxygen species production, highlighting its potential therapeutic role in infectious diseases .

Therapeutic Applications

UTP's unique properties make it a candidate for various therapeutic applications.

  • Cystic Fibrosis Treatment : Combination therapies using nebulized amiloride hydrochloride and UTP have been investigated for treating cystic fibrosis. These studies focus on the interactions between drugs and their effectiveness when administered together .
  • Potential Antidepressant Effects : The modulation of purinergic signaling by UTP could have implications in developing antidepressants, given its influence on neurotransmitter release and neuronal health .

Case Studies Overview

StudyApplicationFindings
PANC-1 Cell ProliferationCancer ResearchUTP stimulates cell proliferation; EC50 = 13.1 µM
Vasodilation EffectsCardiovascular ResearchUTP induces vasodilation in diabetic skeletal muscle cells
Schwann Cell MigrationNeurobiologyPromotes migration via MMP-2 activation
Leishmania ResistanceImmunologyEnhances Th1 response against infection
Cystic Fibrosis TreatmentTherapeuticsInvestigates drug interactions with nebulized therapies

Comparison with Similar Compounds

Triphosphate Nucleotides

Triphosphate nucleotides share a high-energy triphosphate backbone but differ in their nucleobases and receptor specificity.

Compound Phosphate Groups Receptor Targets Biological Roles Applications
UTP-Na₂ Triphosphate P2Y₂, P2Y₄ RNA synthesis, mucociliary clearance RNA vaccines, P2Y receptor studies
ATP (Adenosine-5'-triphosphate disodium salt) Triphosphate P2X, P2Y₁, P2Y₂, P2Y₁₁ Energy transfer, vasoconstriction Energy assays, vascular studies
CTP (Cytidine-5'-triphosphate disodium salt) Triphosphate Limited P2Y affinity Phospholipid biosynthesis, RNA synthesis Lipid metabolism research
GTP (Guanosine-5'-triphosphate trisodium salt) Triphosphate P2Y (weak), GTPases Protein synthesis, signal transduction Enzymatic GTPase assays
  • Key Differences :
    • Receptor Specificity : UTP selectively activates P2Y₂/P2Y₄, while ATP broadly targets P2X and multiple P2Y subtypes .
    • Metabolic Roles : UTP is specialized for RNA and glycogen synthesis, whereas ATP is central to energy transfer .

Uridine Derivatives: Mono- and Diphosphates

Lower-phosphate uridine derivatives exhibit distinct biochemical properties:

Compound Phosphate Groups Receptor Targets Biological Roles Applications
UMP-Na₂ (Uridine-5'-monophosphate disodium salt) Monophosphate None RNA synthesis, dietary supplement Solubility studies, nutraceuticals
UDP-Na₂ (Uridine-5'-diphosphate disodium salt) Diphosphate P2Y₆ (EC₅₀ = 300 nM) Glycosylation reactions, immune signaling P2Y₆ receptor studies
  • Key Differences: Energy Content: UTP’s triphosphate group enables high-energy transfer, unlike UMP/UDP .

Modified Uridine Triphosphates

Chemical modifications enhance stability or receptor selectivity:

Compound Modification Receptor Targets Applications
UTPγS (Uridine-5'-[γ-thio]-triphosphate) Sulfur substitution P2Y₂/P2Y₄ (resistant to hydrolysis) Prolonged receptor activation studies
2-ThioUTP Thiol modification P2Y₂ Hypertensive vascular research
  • Key Differences :
    • Stability : UTPγS resists enzymatic degradation, making it ideal for chronic signaling studies .
    • Pharmacology : 2-ThioUTP shows enhanced contractile responses in hypertensive renal arteries compared to UTP .

Purine vs. Pyrimidine Nucleotides

  • Purines (ATP, GTP) :
    • Broader receptor activation (e.g., ATP targets P2X, P2Y₁, P2Y₁₁).
    • Central to energy metabolism and protein synthesis .
  • Pyrimidines (UTP, CTP) :
    • Specialized in RNA synthesis and selective P2Y receptor signaling .

Q & A

Basic Research Questions

Q. How to determine the purity and stability of Uridine-5'-triphosphate disodium salt in experimental setups?

  • Methodology :

  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) to quantify nucleotide content and detect impurities. Ensure a purity threshold ≥98% for reliable experimental reproducibility .
  • Stability Testing : Store lyophilized powder at −20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, prepare fresh and use within 24 hours (pH 7.0–7.5, 4°C). Monitor degradation via spectrophotometric absorbance ratios (A260/A280 ≈ 2.0 for pure RNA nucleotides) .
  • Moisture Control : Employ Karl Fischer titration to verify moisture content ≤0.2% in lyophilized samples, as excess water accelerates hydrolysis .

Q. What is the role of this compound in RNA biosynthesis, and how to validate its activity in in vitro transcription assays?

  • Methodology :

  • Biochemical Role : Acts as a direct RNA polymerase substrate, providing uridine monophosphate (UMP) for RNA chain elongation. It is critical in synthesizing mRNA, rRNA, and tRNA .
  • Validation Protocol :

Enzyme Kinetics : Use radiolabeled [α-32P]-UTP to track incorporation into RNA strands via autoradiography.

Dose-Response : Vary UTP concentrations (0.1–10 mM) in transcription assays to confirm linear RNA yield increases.

Negative Controls : Omit UTP or substitute with non-hydrolysable analogs (e.g., UTPγS) to confirm dependence on active nucleotide pools .

Advanced Research Questions

Q. How to design experiments to investigate the agonistic effects of this compound on P2Y receptors, considering receptor subtype specificity?

  • Methodology :

  • Receptor Selectivity :
  • Use HEK-293 cells transfected with human P2Y2, P2Y4, or P2Y6 receptors. Measure intracellular Ca²⁺ flux using Fura-2 AM fluorescence (λex = 340/380 nm, λem = 510 nm). UTP preferentially activates P2Y2/P2Y4 (EC50 = 0.1–1 µM), while UDP is selective for P2Y6 (EC50 = 300 nM) .
  • Validate specificity with antagonists: Suramin (broad P2Y inhibitor, 10–100 µM) or MRS2578 (P2Y6-specific, 1 µM) .
  • Data Interpretation : Compare dose-response curves across receptor subtypes. For P2Y6, ensure UDP contamination is ≤0.1% in UTP batches to avoid false signals .

Q. What methodologies are recommended to resolve contradictions in reported EC50 values of this compound across different P2Y receptor studies?

  • Methodology :

  • Buffer Optimization : Test assay buffers with/without divalent cations (Mg²⁺, Ca²⁺), as chelators (e.g., EDTA) can alter receptor-ligand binding kinetics .
  • Receptor Expression Levels : Quantify receptor density via qPCR or Western blot. Overexpression may artificially lower EC50 values due to signal amplification .
  • Nucleotide Stability : Pre-incubate UTP with apyrase (1 U/mL) to confirm absence of degradation to UDP, which activates P2Y6 .
  • Inter-laboratory Calibration : Use standardized reference agonists (e.g., ATP for P2Y2, UDP for P2Y6) to normalize EC50 calculations .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in this compound’s efficacy in enzyme-coupled assays versus cell-based systems?

  • Methodology :

  • Enzyme Assay Variables :
  • Cofactor Requirements : Verify Mg²⁺ concentrations (2–5 mM) for kinases (e.g., UDP-glucose pyrophosphorylase) and adjust pH to 7.5–8.0 .
  • Substrate Competition : Test for interference from endogenous nucleotides (e.g., ATP, GTP) using knockout cell lines or nucleotide-depleted media .
  • Cell Permeability : Use electroporation or lipofection to enhance UTP delivery in intact cells, as polar nucleotides poorly cross membranes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-5'-triphosphate disodium salt
Reactant of Route 2
Uridine-5'-triphosphate disodium salt

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